3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid
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Overview
Description
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid is a compound with the molecular formula C6H8F3NO5 and a molecular weight of 231.13 g/mol . It is characterized by the presence of a hydroxy group, a trifluoroethoxycarbonyl group, and an amino group attached to a propanoic acid backbone . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid involves several steps. One common method includes the reaction of serine with 2,2,2-trifluoroethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the trifluoroethoxycarbonyl derivative . The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoroethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the trifluoroethoxycarbonyl group can enhance the compound’s stability and reactivity . These interactions can influence enzyme activity and biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}butanoic acid: Similar structure but with an additional carbon in the backbone.
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid: Similar structure but with two additional carbons in the backbone.
Uniqueness
3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . The presence of the trifluoroethoxycarbonyl group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H8F3NO5 |
---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
3-hydroxy-2-(2,2,2-trifluoroethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H8F3NO5/c7-6(8,9)2-15-5(14)10-3(1-11)4(12)13/h3,11H,1-2H2,(H,10,14)(H,12,13) |
InChI Key |
ZPIYQTVFJHPNAK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)OCC(F)(F)F)O |
Origin of Product |
United States |
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